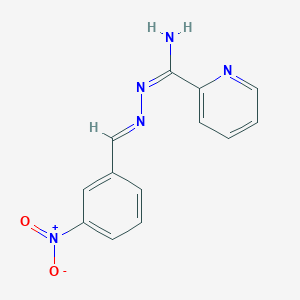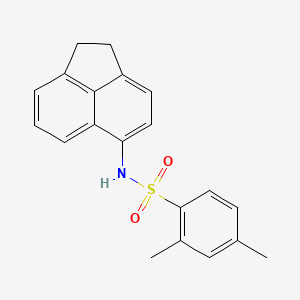
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide, also known as BIMP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide and is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide is not well understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation and pain. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to exhibit potent anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide also has some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its mode of action. Additionally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide could also be further developed as a potential candidate for the treatment of various diseases, including pain, inflammation, and cancer. Additionally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide could be used as a lead compound for the development of new drugs with improved potency and selectivity. Finally, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide could be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide, or 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide exhibits anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide could also be further developed as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide involves the reaction of 4-bromo-benzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJBHPMGSDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

